Lipophilicity (XLogP3-AA) Distinguishes 3-Chloro-4-Fluorophenyl from Other Halogenated Analogs
The target compound exhibits an XLogP3-AA of 3.7 [1]. This value is approximately 0.4 to 0.8 log units lower than the 4‑bromophenyl analog (CAS 1794931‑23‑9, estimated XLogP3 ≈ 4.1–4.5 based on atom contribution) and about 0.3 to 0.5 log units higher than the 2,4‑difluorophenyl analog (CAS 1242001‑48‑4, estimated XLogP3 ≈ 3.2–3.4). The observed difference positions the target compound in the optimal CNS drug-like space (LogP 2–4) while avoiding excessive lipophilicity that often leads to high metabolic clearance and promiscuous binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 4-Bromophenyl analog (estimated XLogP3 ≈ 4.1–4.5); 2,4-Difluorophenyl analog (estimated XLogP3 ≈ 3.2–3.4) |
| Quantified Difference | ΔLogP ≈ –0.4 to –0.8 vs. bromo analog; ΔLogP ≈ +0.3 to +0.5 vs. difluoro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem). Analog values estimated by additive atom contribution; no experimental LogP data available for any member of the series. |
Why This Matters
A LogP shift of 0.4–0.8 units can change membrane permeability by 2–5 fold and significantly affect metabolite formation rates, making the target compound the preferred choice when balanced lipophilicity is mandatory without resorting to highly polar or highly lipophilic alternatives.
- [1] PubChem. Compound Summary for CID 71820749: XLogP3-AA = 3.7. View Source
- [2] W.M. Pardridge. The blood-brain barrier: bottleneck in brain drug development. NeuroRx 2005, 2(1), 3–14. (Provides LogP-permeability scaling). View Source
